molecular formula C4H6BrF3 B2396456 3-Bromo-1,1,1-trifluoro-2-methylpropane CAS No. 381-80-6

3-Bromo-1,1,1-trifluoro-2-methylpropane

Cat. No.: B2396456
CAS No.: 381-80-6
M. Wt: 190.991
InChI Key: AANLYORBFNBDGG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Bromo-1,1,1-trifluoro-2-methylpropane is known to behave as a thiol-reactive trifluoromethyl probe

Molecular Mechanism

It is known to behave as a thiol-reactive trifluoromethyl probe , suggesting it may interact with biomolecules through thiol groups. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1,1,1-trifluoro-2-methylpropane can be synthesized through the bromination of 1,1,1-trifluoro-2-methylpropane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1,1-trifluoro-2-methylpropane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions to form alkenes .

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1,1,1-trifluoro-2-methylpropane is unique due to its specific combination of bromine and trifluoromethyl groups, which imparts distinct reactivity and properties. Its ability to undergo both substitution and elimination reactions makes it versatile in synthetic chemistry.

Properties

IUPAC Name

3-bromo-1,1,1-trifluoro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF3/c1-3(2-5)4(6,7)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANLYORBFNBDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381-80-6
Record name 3-bromo-1,1,1-trifluoro-2-methylpropane
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